Product packaging for 1-(3,4-Dimethylphenyl)-3-ethylthiourea(Cat. No.:)

1-(3,4-Dimethylphenyl)-3-ethylthiourea

Cat. No.: B5794397
M. Wt: 208.33 g/mol
InChI Key: HVFFCAJQMQNRGK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-ethylthiourea is a synthetic organosulfur compound belonging to the thiourea derivative class, characterized by the presence of a 3,4-dimethylphenyl group and an ethyl moiety. Thiourea derivatives are versatile intermediates in organic synthesis and are the subject of extensive research due to their broad spectrum of biological activities. Recent scientific investigations highlight that structurally similar thiourea compounds demonstrate significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria, including S. aureus and E. coli . The mechanism of action for these antibacterial effects is often associated with the compound's ability to bind with essential amino acid residues in the active sites of bacterial enzymes, thereby disrupting critical cellular functions . Furthermore, thiourea derivatives have shown promising anticancer activity in various studies, with some compounds exhibiting low LC50 values against human cancer cell lines, indicating potent cytotoxicity . These compounds can target specific molecular pathways involved in cancer progression and have shown potential in reversing treatment resistance in cancer cells . The specific substitution pattern on the thiourea core, such as the dimethylphenyl and ethyl groups in this compound, is critical in determining its reactivity, biological affinity, and overall research value. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2S B5794397 1-(3,4-Dimethylphenyl)-3-ethylthiourea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-4-12-11(14)13-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFFCAJQMQNRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 1 3,4 Dimethylphenyl 3 Ethylthiourea

Conventional Synthetic Pathways for Thiourea (B124793) Synthesis

The preparation of thiourea derivatives can be accomplished through several established chemical routes. These methods primarily rely on the formation of the characteristic thiocarbonyl group (C=S) linked to two nitrogen atoms.

Isothiocyanate-Amine Condensation Approaches

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. mdpi.comnih.gov For the synthesis of 1-(3,4-Dimethylphenyl)-3-ethylthiourea, this approach involves the reaction of 3,4-dimethylphenyl isothiocyanate with ethylamine.

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. This reaction is typically high-yielding and proceeds under mild conditions. The isothiocyanate precursor can be prepared from the corresponding primary amine (3,4-dimethylaniline) by reacting it with reagents like thiophosgene (B130339) or by forming a dithiocarbamate (B8719985) salt which is then decomposed. nih.govgoogle.com Alternatively, isothiocyanates can be generated in situ from the reaction of an acid chloride with ammonium (B1175870) thiocyanate. mdpi.commdpi.com

Alternative Precursor-Based Syntheses

One significant alternative involves the reaction of amines with carbon disulfide. mdpi.comnih.gov This method can produce symmetrical or unsymmetrical thioureas. The reaction of an amine with carbon disulfide initially forms a dithiocarbamate salt, which can then react with another amine to yield the thiourea product. nih.gov Other methods include the use of cyanamide (B42294) with hydrogen sulfide (B99878), or the isomerization of ammonium thiocyanate. bibliotekanauki.pl More modern approaches utilize reagents like Lawesson's reagent to convert ureas to thioureas or employ elemental sulfur in reactions with isocyanides. bibliotekanauki.plorganic-chemistry.orgresearchgate.net

Synthetic Method Precursors Key Features
Isothiocyanate-Amine CondensationIsothiocyanate, AmineHigh yield, mild conditions, widely applicable. nih.gov
Carbon Disulfide MethodAmine, Carbon DisulfideUseful for both symmetrical and unsymmetrical thioureas. nih.govorganic-chemistry.org
Cyanamide-Hydrogen Sulfide MethodCyanamide, Hydrogen SulfideAn older industrial method for thiourea synthesis. bibliotekanauki.pl
Lawesson's Reagent MethodUrea (B33335), Lawesson's ReagentEffective for converting a carbonyl to a thiocarbonyl group. researchgate.net
In situ Isothiocyanate GenerationAcid Chloride, Ammonium Thiocyanate, AmineAvoids isolation of potentially unstable isothiocyanate intermediates. mdpi.com

Optimized Synthesis of this compound

Achieving high yield and purity is a central goal in synthetic chemistry. The optimization of reaction conditions for the synthesis of this compound is crucial for making the process efficient and cost-effective.

Reaction Condition Optimization for Enhanced Yield

The optimization of a synthetic reaction involves systematically varying parameters to find the conditions that provide the best outcome, typically the highest yield of the desired product with the fewest impurities. nih.gov For the synthesis of this compound via the isothiocyanate-amine route, several factors can be fine-tuned.

Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents ranging from polar aprotic (like acetonitrile (B52724) or DMF) to nonpolar (like toluene) can be tested. mdpi.comnih.gov

Temperature: While many thiourea syntheses proceed at room temperature, applying heat can increase the reaction rate. researchgate.net However, excessive heat may lead to side reactions and decomposition.

Catalyst: While often not necessary, the use of a base or acid catalyst can sometimes accelerate the reaction.

Stoichiometry: Varying the molar ratio of the reactants (3,4-dimethylphenyl isothiocyanate and ethylamine) can ensure the complete consumption of the limiting reagent, maximizing yield. scielo.br

A Design of Experiments (DoE) approach can be systematically used to explore these factors and identify the optimal conditions. nih.gov

Hypothetical Reaction Optimization Data

Entry Solvent Temperature (°C) Reactant Ratio (Isothiocyanate:Amine) Reaction Time (h) Yield (%)
1 Acetonitrile 25 1:1 4 85
2 Acetonitrile 60 1:1 2 92
3 Toluene 25 1:1 6 78
4 Toluene 80 1:1 3 88
5 Acetonitrile 60 1:1.2 2 95

Purity Assessment Techniques in Synthetic Development

Confirming the identity and purity of the synthesized this compound is a critical step. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatography: Thin-Layer Chromatography (TLC) is used to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. ias.ac.in High-Performance Liquid Chromatography (HPLC) is a quantitative method used to determine the purity of the final product with high precision. researchgate.net

Spectroscopy:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹³C NMR spectrum is particularly characteristic, showing a signal for the thiocarbonyl (C=S) carbon typically in the range of 180-185 ppm. ias.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key absorptions for thioureas include N-H stretching and C=S stretching bands. researchgate.net

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its identity.

Elemental Analysis: This method determines the percentage composition of elements (C, H, N, S) in the compound, which can be compared with the theoretical values calculated from the molecular formula. mdpi.com

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure and stereochemistry. nih.gov

Green Chemistry Principles in the Synthesis of Thiourea Derivatives

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. The application of green chemistry principles to the synthesis of thiourea derivatives aims to reduce waste, avoid hazardous substances, and improve energy efficiency.

Several green strategies have been successfully applied to thiourea synthesis:

Use of Green Solvents: Water is an ideal green solvent due to its non-toxic and non-flammable nature. Several thiourea syntheses have been developed to proceed efficiently in aqueous media. mdpi.comorganic-chemistry.orgresearchgate.net Deep eutectic solvents (DES) are another class of green solvents that are biodegradable and can be recycled. rsc.orgrsc.org

Alternative Energy Sources: The use of microwave irradiation or solar energy can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. The direct reaction of amines, isocyanides, and elemental sulfur is an example of a highly atom-economical route to thioureas. organic-chemistry.org

Avoidance of Hazardous Reagents: Green methodologies seek to replace toxic and hazardous reagents. For instance, developing routes that avoid the use of highly toxic thiophosgene is a significant advancement. google.comresearchgate.net Catalyst-free reactions further enhance the green credentials of a synthetic process. nih.gov

By integrating these principles, the synthesis of this compound and other derivatives can be made more sustainable and environmentally friendly.

Solvent-Free Synthetic Protocols

In a move towards more environmentally benign chemical processes, solvent-free synthetic methods for thiourea derivatives have been developed. These approaches not only reduce the use of hazardous organic solvents but also often lead to shorter reaction times and simpler work-up procedures.

Mechanochemical Synthesis: This solid-state technique involves the grinding of reactants together, sometimes with a liquid-assisted grinding (LAG) agent, to initiate a chemical reaction. The synthesis of N-aryl-N'-alkylthioureas can be achieved by milling the corresponding aniline (B41778) and isothiocyanate, providing a solvent-free and often quantitative route to the desired products. grafiati.com For instance, the mechanochemical reaction of anilines with isothiocyanates has been shown to produce thioureas efficiently. grafiati.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for chemical reactions. Ultrasound-assisted synthesis of thiourea derivatives, including asymmetrically substituted ones, has been reported to proceed under mild conditions with high yields. organic-chemistry.org This method can significantly reduce reaction times compared to conventional heating. organic-chemistry.org For example, the reaction of diamines with isothiocyanates under ultrasonic irradiation has been shown to be an effective and sustainable method for producing bis-thioureas. organic-chemistry.org

A general approach for the solvent-free synthesis of N-aryl-N'-aroyl thioureas involves the reaction of an aromatic amine with an in situ generated aroyl isothiocyanate under phase-transfer catalysis conditions, which can be adapted for the synthesis of N-aryl-N'-alkylthioureas. globalresearchonline.net

Table 1: Comparison of Solvent-Free Synthetic Methods for Thiourea Derivatives

MethodDescriptionAdvantages
Mechanochemistry Grinding solid reactants together, with or without a liquid-assisted grinding (LAG) agent.Solvent-free, high yields, short reaction times. grafiati.com
Ultrasound-Assisted Use of ultrasonic waves to promote the reaction.Reduced reaction times, mild conditions, high yields. organic-chemistry.org
Phase-Transfer Catalysis Use of a catalyst to facilitate the reaction between reactants in different phases under solvent-free conditions.High yields, simple procedure. globalresearchonline.net

Catalytic Enhancements for Sustainable Production

The use of catalysts can significantly improve the efficiency and sustainability of thiourea synthesis. Both metal-based and organic catalysts have been explored for this purpose.

Organocatalysis: Thiourea derivatives themselves can act as organocatalysts, facilitating reactions through hydrogen bonding. beilstein-journals.org Chiral thioureas are particularly valuable in asymmetric synthesis. semanticscholar.org The synthesis of thioureas can also be promoted by organocatalysts, offering a metal-free alternative.

Metal-Based Catalysis: Lanthanide triflates, such as Yb(OTf)₃, have been used to catalyze the Biginelli condensation for the synthesis of dihydropyrimidin-2(1H)-thiones from aldehydes, β-dicarbonyl compounds, and thiourea under solvent-free conditions. researchgate.netcbijournal.com While this is for a different class of thiourea-containing heterocycles, it highlights the potential of lanthanide catalysts in reactions involving thiourea. Transition metal complexes have also been investigated for their catalytic activity in various organic transformations, including those involving thiourea derivatives.

Table 2: Catalytic Approaches for Thiourea Synthesis

Catalyst TypeExampleApplicationAdvantages
Organocatalysts Chiral ThioureasAsymmetric synthesisMetal-free, mild conditions. beilstein-journals.orgsemanticscholar.org
Lanthanide Catalysts Yb(OTf)₃Biginelli reaction with thioureaHigh yields, solvent-free conditions, catalyst reusability. researchgate.netcbijournal.com
Transition Metal Catalysts VariousGeneral organic synthesisHigh efficiency and selectivity.

Design and Synthesis of Novel Analogs and Derivatives of this compound

The structural framework of this compound offers multiple sites for modification, allowing for the design and synthesis of a diverse library of analogs with potentially new properties.

Structural Modification at the Phenyl Moiety

The 3,4-dimethylphenyl group can be readily modified by starting with different substituted anilines in the initial synthesis. For example, using anilines with electron-donating or electron-withdrawing groups at various positions on the aromatic ring would lead to a range of analogs. The synthesis of N-aryl-N'-aroyl thioureas has been demonstrated with a variety of substituted anilines, showcasing the versatility of this approach. globalresearchonline.net Furthermore, the introduction of other functional groups, such as halogens or nitro groups, onto the phenyl ring can be achieved, as seen in the synthesis of various N-phenylthiourea derivatives. researchgate.net

Substituent Variation on the Ethyl Group

The ethyl group attached to the second nitrogen atom of the thiourea can be varied by using different alkyl or aryl isothiocyanates in the synthesis. For instance, reacting 3,4-dimethylaniline (B50824) with methyl isothiocyanate would yield the corresponding N-methyl derivative, while using phenyl isothiocyanate would result in an N-phenyl analog. The synthesis of N,N'-disubstituted thioureas from various isothiocyanates and amines is a well-established method. grafiati.com

Heterocyclic Ring Incorporations

The thiourea backbone of this compound is a versatile precursor for the synthesis of various heterocyclic compounds.

Thiazole (B1198619) Derivatives: Thiourea and its derivatives are common starting materials for the synthesis of aminothiazoles through reaction with α-haloketones (Hantzsch thiazole synthesis). acs.org For example, 2-aminothiazole (B372263) derivatives have been synthesized from the reaction of β-aroylacrylic acid with thiourea derivatives. chemrxiv.org

Thiadiazole Derivatives: Thiourea derivatives can be cyclized to form thiadiazole rings. For instance, substituted thioureas containing a 1,3,4-thiadiazole (B1197879) ring have been synthesized from the reaction of 2-amino-1,3,4-thiadiazoles with isocyanates. nih.gov Another approach involves the oxidative cyclization of thiourea derivatives.

Other Heterocycles: The thiourea moiety can also be incorporated into other heterocyclic systems. For example, N-substituted thioureas are used in the Biginelli reaction to produce dihydropyrimidinethiones. Furthermore, the intramolecular cyclization of appropriately substituted N-arylthioureas can lead to the formation of benzothiazines. grafiati.com

Table 3: Heterocyclic Derivatives from Thioureas

HeterocycleSynthetic Approach from Thiourea
Thiazoles Reaction with α-haloketones (Hantzsch synthesis). acs.org
Thiadiazoles Cyclization of thiourea derivatives, often via oxidative methods. nih.gov
Dihydropyrimidinethiones Biginelli reaction with an aldehyde and a β-keto ester.
Benzothiazines Intramolecular cyclization of N-(ortho-substituted phenyl)thioureas. grafiati.com

Structure Activity Relationship Sar Studies of Thiourea Derivatives

Principles of Structure-Activity Relationship in Medicinal Chemistry

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. The core principle is that the activity of a compound is directly dependent on its three-dimensional structure, which dictates its ability to interact with a specific biological target, such as an enzyme or receptor. By systematically modifying the structure of a lead compound and observing the resulting changes in biological effect, medicinal chemists can identify key structural features, known as pharmacophores, that are essential for activity.

This iterative process involves the modification of various aspects of a molecule, including:

Functional groups: Adding, removing, or replacing functional groups to alter properties like hydrogen bonding capacity, polarity, and reactivity.

Size and shape: Modifying the carbon skeleton to influence how the molecule fits into the target's binding site.

Stereochemistry: Altering the spatial arrangement of atoms, as different enantiomers or diastereomers can exhibit vastly different biological activities.

Through SAR studies, researchers can optimize a lead compound to enhance its potency, improve its selectivity, and reduce its toxicity, ultimately leading to the development of a viable drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) represents a sophisticated evolution of SAR, employing mathematical models to describe the relationship between the chemical structure of a series of compounds and their biological activity. QSAR aims to transform SAR from a qualitative set of rules into a quantitative, predictive model. This computational approach is instrumental in modern drug discovery, enabling the prediction of the activity of novel or yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and reducing costs.

The fundamental premise of QSAR is that variations in the biological activity of a set of congeneric molecules are correlated with changes in their molecular properties, which can be quantified by molecular descriptors.

Descriptor Selection and Calculation

The first step in developing a QSAR model is to calculate molecular descriptors for each compound in the dataset. These descriptors are numerical values that represent different aspects of a molecule's structure and physicochemical properties. There are thousands of potential descriptors, which can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), counts of functional groups, and polar surface area.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: Representing properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.

Once calculated, a crucial step is to select a subset of the most relevant descriptors that have the greatest influence on the biological activity. This feature selection process is vital to avoid overfitting the model and to ensure its interpretability and predictive power.

Model Validation and Predictive Power

After selecting the descriptors, a mathematical model is built to correlate them with the biological activity. Various statistical methods can be used, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common choices.

The developed QSAR model must be rigorously validated to assess its reliability and predictive ability. Validation is a critical step to ensure that the model is not a result of a chance correlation. The process typically involves two key stages:

Internal Validation: This assesses the robustness and stability of the model using only the training set data. A common technique is cross-validation (e.g., leave-one-out or leave-n-out), where the dataset is repeatedly split into subsets for training and internal testing. The cross-validated correlation coefficient (q²) is a key metric here; a high q² value (typically > 0.5) is considered an indicator of good internal predictivity.

External Validation: This is the most stringent test of a model's predictive power. The model, built using the training set, is used to predict the biological activity of an external test set of compounds that were not used in the model's development. The predictive ability is often assessed by the predictive correlation coefficient (R²_pred). A high R²_pred value indicates that the model can accurately predict the activity of new compounds.

A well-validated QSAR model with strong predictive power is an invaluable tool for screening virtual libraries of compounds and for guiding the design of new molecules with enhanced biological activity.

Comparative Analysis of 1-(3,4-Dimethylphenyl)-3-ethylthiourea with Analogous Thioureas

While specific biological activity data for this compound is not extensively reported in publicly available literature, its potential can be inferred by comparing its structure to analogous thiourea (B124793) derivatives with known activities. SAR studies on N,N'-disubstituted thioureas have revealed that modifications to both the N-aryl and N'-alkyl/aryl substituents significantly impact their biological profiles, particularly their anticancer and antimicrobial effects.

For instance, studies on N-aryl-N'-substituted thioureas have demonstrated potent cytotoxic activity against various cancer cell lines. A comparative analysis can be constructed by examining compounds where the phenyl ring and the second substituent are varied.

One study investigated a series of 1,3-disubstituted thiourea derivatives for their cytotoxic activity against human colon cancer (SW480, SW620) and prostate cancer (PC3) cell lines. nih.govmdpi.com The results highlight the importance of the substitution pattern on the phenyl ring. For example, compounds with electron-withdrawing groups, such as halogens, showed significant potency.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected 1,3-Disubstituted Thiourea Analogs nih.govmdpi.com
Compound NameR Group (Phenyl Substituent)Target Cell LineIC₅₀ (µM)
1-(3,4-Dichlorophenyl)-3-(3-trifluoromethylphenyl)thiourea3,4-DichloroSW6201.5
1-(4-Trifluoromethylphenyl)-3-(3-trifluoromethylphenyl)thiourea4-CF₃SW4802.5
1-(4-Trifluoromethylphenyl)-3-(3-trifluoromethylphenyl)thiourea4-CF₃SW6203.8
1-(4-Trifluoromethylphenyl)-3-(3-trifluoromethylphenyl)thiourea4-CF₃PC36.9

In contrast to the electron-withdrawing substituents in the table above, the 3,4-dimethyl groups on this compound are electron-donating. This difference in electronic properties is expected to significantly influence the molecule's interaction with biological targets. Furthermore, the N'-ethyl group provides a degree of lipophilicity and conformational flexibility that differs from the bulkier and more rigid aryl groups in the compared analogs. The smaller ethyl group may allow for a better fit in certain binding pockets while potentially reducing non-specific interactions.

Another QSAR study on sulfur-containing thiourea derivatives against the MOLT-3 human leukemia cell line provided insights into the features governing cytotoxicity. nih.govnih.gov The study included various mono- and bis-thioureas with different phenyl substituents.

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Thiourea Derivatives against MOLT-3 Cell Line nih.govnih.gov
Compound TypeSubstituent (R)IC₅₀ (µM)
Mono-thiourea3,5-diCF₃Ph5.07
m-bis-thiourea4-FPh1.20
m-bis-thiourea4-ClPh2.11
m-bis-thiourea4-CF₃Ph2.49

These findings consistently show that halogen and trifluoromethyl substitutions on the phenyl ring contribute to high cytotoxic potency. The comparative analysis suggests that the electronic and steric profile of the 3,4-dimethylphenyl group in the target compound would result in a distinct biological activity profile, which warrants further investigation to determine its specific therapeutic potential.

Elucidation of Key Structural Features Contributing to Biological Potency

The biological potency of thiourea derivatives is governed by a combination of structural features that facilitate interactions with molecular targets and influence pharmacokinetic properties. The core thiourea moiety (-NH-CS-NH-) is a critical pharmacophore, acting as a rigid linker and a hydrogen bond donor-acceptor unit. The sulfur and nitrogen atoms are key to forming hydrogen bonds with amino acid residues in the active sites of enzymes and receptors.

Aryl Substituents: An aromatic ring, typically a phenyl group, is a common feature in many active thiourea derivatives. The electronic properties and substitution pattern of this ring are crucial for modulating activity.

Steric Factors: The size and shape of the substituents influence how the molecule fits into its biological target. Bulky groups can either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents binding.

Role of Phenyl Substitution Patterns

The substitution pattern on the N-phenyl ring is a major determinant of the biological activity of N-aryl thiourea derivatives. Research has consistently shown that both the type and position of substituents can dramatically alter potency.

Studies on anticancer thioureas have frequently highlighted the importance of electron-withdrawing groups on the phenyl ring. nih.govmdpi.comnih.gov Substituents like halogens (F, Cl, Br) and trifluoromethyl (-CF₃) often enhance cytotoxic activity. mdpi.comnih.gov This enhancement may be attributed to several factors:

Increased Lipophilicity: Halogens can increase the compound's ability to penetrate cell membranes.

Electronic Effects: Electron-withdrawing groups can alter the electron density of the thiourea core, potentially enhancing its ability to interact with the target.

Metabolic Stability: The presence of groups like -CF₃ can block sites of metabolic oxidation, increasing the compound's half-life.

For example, a derivative with a 3,4-dichlorophenyl group was found to be highly active against colon cancer cells. nih.govmdpi.com Similarly, compounds bearing 4-fluoro and 4-trifluoromethyl groups have shown potent activity against various cancer cell lines. nih.gov

Influence of Alkyl Chain Length and Branching

The biological activity of thiourea derivatives can be significantly modulated by the nature of the substituents on both nitrogen atoms. In the case of N-aryl-N'-alkylthioureas, such as this compound, the length and branching of the alkyl chain (the N'-substituent) play a crucial role in determining the compound's efficacy and selectivity towards various biological targets. This relationship is often linked to the lipophilicity, steric profile, and hydrogen bonding capacity of the molecule.

Detailed research findings indicate that the optimal alkyl chain length for a particular biological activity is target-dependent. The interaction with the active site of an enzyme or receptor is influenced by the size and shape of the hydrophobic pockets available for binding.

For instance, in the context of antiurease activity, the length of the alkyl chain can impact the inhibitory potency. While shorter chains may not sufficiently fill the hydrophobic pockets of the enzyme's active site, excessively long chains can introduce steric hindrance, preventing optimal binding. Studies on various N-aryl-N'-alkylthioureas have shown that a chain of a specific length often exhibits the highest activity. For example, in some series of thiourea derivatives, a butyl or pentyl chain has been found to be optimal for urease inhibition.

The antibacterial activity of thiourea derivatives is also sensitive to the alkyl chain length. The ability of these compounds to penetrate bacterial cell membranes is related to their lipophilicity, which is directly influenced by the size of the alkyl group. However, a simple increase in chain length does not always correlate with increased activity. In a study on 1,4-bis(decoxyphenyl)carbamothioyl-terephthalamide derivatives, it was observed that the antibacterial activity against E. coli decreased as the alkyl chain length increased from ten to fourteen carbons nih.gov. This suggests that an optimal balance of lipophilicity and aqueous solubility is necessary for effective antibacterial action.

The branching of the alkyl chain introduces steric bulk, which can lead to enhanced selectivity for certain biological targets. An isopropyl or isobutyl group, for example, will have a different spatial arrangement compared to its linear n-propyl or n-butyl counterpart. This can lead to more specific interactions within a binding site, potentially increasing potency and reducing off-target effects.

The following interactive data tables illustrate the generalized structure-activity relationship for N-aryl-N'-alkylthiourea derivatives based on findings from various studies. It is important to note that these represent general trends, and the specific activity of this compound would require experimental validation.

Table 1: Influence of N'-Alkyl Chain Length on the Antibacterial Activity of a Generic N-Arylthiourea Series

N'-Alkyl SubstituentChain LengthRelative Antibacterial Activity (Illustrative)
Methyl1Moderate
Ethyl2High
n-Propyl3High
n-Butyl4Moderate-High
n-Pentyl5Moderate
n-Hexyl6Low

Table 2: Influence of N'-Alkyl Chain Branching on the Antifungal Activity of a Generic N-Arylthiourea Series

N'-Alkyl SubstituentBranchingRelative Antifungal Activity (Illustrative)
n-PropylNoneModerate
IsopropylBranchedHigh
n-ButylNoneHigh
IsobutylBranchedHigh
sec-ButylBranchedModerate-High
tert-ButylBranchedModerate

Biological Potency Evaluation of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research data on the biological potency of the specific chemical compound This compound .

Therefore, it is not possible to provide the requested detailed article on its in vitro antimicrobial potency, including antibacterial, antifungal, and antiviral efficacy, or its enzyme inhibition profile concerning urease and carbonic anhydrase. The creation of scientifically accurate content and data tables as per the specified outline is unachievable due to the absence of published studies on this particular molecule.

Biological Potency Evaluation of 1 3,4 Dimethylphenyl 3 Ethylthiourea

Enzyme Inhibition Studies

Other Enzyme Systems Under Investigation

While the primary enzymatic targets of many thiourea (B124793) derivatives are extensively studied, research has also explored their inhibitory effects on a variety of other enzyme systems. These investigations reveal the broad-spectrum inhibitory potential of the thiourea class of compounds.

Thiourea derivatives have been identified as inhibitors of several key enzymes. For instance, a range of N,N′-disubstituted thiourea derivatives have demonstrated inhibitory activity against neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). rsc.org In one study, the thiourea derivative 4g (structure not fully specified in the abstract) showed significant inhibition of both nNOS (80.6%) and iNOS (76.6%) without affecting the endothelial isoform (eNOS). rsc.org

Furthermore, the urease enzyme has been a prominent target for thiourea derivatives. A study on 38 different N,N'-disubstituted thioureas reported a wide range of in vitro urease inhibition, with IC₅₀ values from 5.53 ± 0.02 to 91.50 ± 0.08 μM, many of which were more potent than the standard inhibitor, thiourea (IC₅₀ = 21.00 ± 0.11 μM). nih.gov Kinetic studies revealed that most of these compounds acted as mixed-type inhibitors. nih.gov Another study highlighted a quinolone-based N,N-disubstituted thiourea that was approximately 12-fold more potent than thiourea as a urease inhibitor. mdpi.comnih.gov

The inhibitory potential of thioureas also extends to cholinesterases. Some unsymmetrical thiourea derivatives have been evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with most exhibiting high IC₅₀ values. mdpi.com However, specific derivatives have shown notable activity. mdpi.comresearchgate.net

Additionally, thiourea derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to diabetes. researchgate.net Certain novel thiourea derivatives have shown promising activity against these enzymes. researchgate.net

Anticancer Potency in Cultured Cell Lines

The anticancer potential of thiourea derivatives has been a significant area of research, with numerous studies evaluating their cytotoxicity against various cancer cell lines.

A wide array of thiourea derivatives has been synthesized and tested for their cytotoxic effects against human cancer cell lines. For example, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs demonstrated high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC₅₀ values often below 10 µM. nih.gov Notably, compounds with 3,4-dichloro- and 4-CF₃-phenyl substituents were particularly active, with IC₅₀ values ranging from 1.5 to 8.9 µM. nih.gov

Another study on N,N'-diarylthiourea derivatives found that a specific compound was effective in suppressing the growth of MCF-7 breast cancer cells, with an IC₅₀ value of 338.33 ± 1.52 µM. nih.gov Research on other thiourea analogs has also reported cytotoxic activity against various cancer cell lines, including those of the lung, liver, and cervix. nih.govbiorxiv.org

The following table summarizes the cytotoxic activity of selected thiourea derivatives against various malignant cell lines. It is important to note that these are representative examples, and the activity of 1-(3,4-Dimethylphenyl)-3-ethylthiourea may differ.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620Metastatic Colon Cancer1.5 ± 0.72 researchgate.net
1-(4-Trifluoromethylphenyl)-3-[3-(trifluoromethyl)phenyl]thioureaPC3Prostate Cancer6.9 ± 1.64 researchgate.net
1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK-562Chronic Myelogenous Leukemia10.2 ± 1.25 nih.gov
1-(4-Fluorophenyl)-3-(4-(hexyloxy)phenyl)thioureaMCF-7Breast Cancer338.33 ± 1.52 nih.gov

A crucial aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, healthy cells. Several studies on thiourea derivatives have included assessments against non-malignant cell lines to determine their selectivity index (SI).

In a study of 3-(trifluoromethyl)phenylthiourea analogs, promising candidates were found to be weakly cytotoxic towards the normal human keratinocyte cell line HaCaT. nih.gov The selectivity index, calculated as the ratio of the IC₅₀ for the normal cell line to the IC₅₀ for the cancer cell line, was favorable for several compounds. For instance, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea exhibited a high selectivity index for SW620 cells. researchgate.net

Some novel thiourea derivatives have been reported to have no cytotoxic effects on normal human lung cells (wi38 cells). nih.gov Another study investigating novel selenoureas, which are structurally related to thioureas, found that some compounds had low toxicity against normal cell lines while being active against cancer cells. nih.gov

The table below presents the selectivity indices for some thiourea derivatives, highlighting their preferential cytotoxicity towards cancer cells.

CompoundCancer Cell LineNormal Cell LineSelectivity Index (SI)Reference
1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620HaCaT16.5 researchgate.net
1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620HaCaT4.6 researchgate.net
1-(4-Trifluoromethylphenyl)-3-[3-(trifluoromethyl)phenyl]thioureaPC3HaCaT6.0 researchgate.net

The mechanism by which thiourea derivatives exert their cytotoxic effects often involves the induction of apoptosis (programmed cell death) and interference with the cell cycle.

Research on a novel N-substituted thiourea derivative, DC27, showed that it induced G₀/G₁ arrest of the cell cycle and apoptosis in a panel of human lung carcinoma cell lines. nih.gov Similarly, a study on N-acyl thiourea derivatives demonstrated that they induced G₀/G₁ phase arrest in HCT-8 cells. nih.govmdpi.com

Flow cytometry analysis has been a key technique in these investigations. For instance, treatment of MCF-7 cells with a diarylthiourea compound led to an arrest of the cell cycle in the S phase, indicating the onset of apoptosis. nih.gov Further evidence for apoptosis induction comes from the upregulation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

In a study on 3-(trifluoromethyl)phenylthiourea analogs, several compounds were found to be strong inducers of late apoptosis in colon cancer cell lines (SW480 and SW620) and a leukemia cell line (K-562). nih.gov For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea induced late apoptosis in 95-99% of colon cancer cells. nih.gov These studies, while conducted on human cell lines, provide foundational, non-clinical insights into the molecular mechanisms of thiourea derivatives.

Antioxidant Capacity Investigations

The antioxidant properties of thiourea derivatives have also been a subject of scientific inquiry, with various assays employed to determine their ability to scavenge free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of compounds. hueuni.edu.vn In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance. hueuni.edu.vn

Several studies have reported the antioxidant activity of various thiourea derivatives using this method. For instance, a study on new N-acyl thiourea derivatives found that a compound bearing a 6-methylpyridine moiety exhibited the highest antioxidant capacity, with approximately 43% inhibition in the DPPH assay. nih.gov Another review highlights that 1,3-bis(3,4-dichlorophenyl) thiourea demonstrated strong antioxidant activity with a DPPH assay value of 45 µg/mL. mdpi.com

The table below shows the DPPH radical scavenging activity for selected thiourea and related compounds, expressed as the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

CompoundDPPH IC₅₀Reference
1,3-bis(3,4-dichlorophenyl) thiourea45 µg/mL mdpi.com
1,3-diphenyl-2-thiourea (DPTU)0.710 ± 0.001 mM hueuni.edu.vn
1-benzyl-3-phenyl-2-thiourea (BPTU)11.000 ± 0.015 mM hueuni.edu.vn

Reducing Power Determinations

The reducing power of a chemical compound is a significant indicator of its potential antioxidant activity. This capacity is predicated on the ability of the compound to donate an electron, thereby reducing an oxidant. In the context of the biological evaluation of novel therapeutic agents like this compound, the determination of reducing power is a critical step in elucidating its antioxidant profile. The primary mechanism underlying this property for thiourea derivatives involves the transfer of a hydrogen atom from the N-H groups or a single electron transfer, which stabilizes reactive oxygen species.

Several spectrophotometric assays are commonly employed to quantify the reducing power of a compound. One of the most prevalent methods is the Ferric Reducing Antioxidant Power (FRAP) assay. This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form, which is monitored by the change in absorbance at a specific wavelength. The greater the absorbance, the higher the reducing power of the sample.

While specific experimental data on the reducing power of this compound is not extensively available in the public domain, research on structurally similar thiourea derivatives provides valuable insights. The antioxidant activity of thiourea derivatives is influenced by the nature and position of substituents on the aromatic ring and the alkyl groups attached to the nitrogen atoms. The presence of electron-donating groups, such as the two methyl groups on the phenyl ring and the ethyl group in the target compound, is generally associated with enhanced antioxidant and reducing capabilities. These groups can increase the electron density on the thiourea moiety, facilitating electron or hydrogen atom donation.

To illustrate how the reducing power of this compound would be presented, the following table represents a hypothetical dataset from a FRAP assay. In such an experiment, the compound would be tested at various concentrations, and its reducing power would be compared to a standard antioxidant, such as ascorbic acid or Trolox.

Table 1: Hypothetical Ferric Reducing Antioxidant Power (FRAP) of this compound (Note: The following data is illustrative and not based on published experimental results for this specific compound.)

Concentration (µg/mL)Absorbance at 700 nm
200.152
400.298
600.455
800.610
1000.758
Ascorbic Acid (Standard)0.895

In this illustrative table, the absorbance values increase with the concentration of the compound, indicating a dose-dependent reducing activity. By comparing these values to that of a standard antioxidant, a quantitative measure of the compound's reducing power can be established. Further research, including specific experimental determination using assays like FRAP, would be necessary to definitively characterize the reducing power of this compound.

Mechanistic Insights and Molecular Target Interactions

Investigation of Molecular Targets and Binding Affinities

The interaction of small molecules with biological receptors and enzymes is fundamental to their mechanism of action. For thiourea (B124793) derivatives, these interactions are driven by the molecule's structural and electronic properties.

Currently, specific data from receptor binding assays for 1-(3,4-Dimethylphenyl)-3-ethylthiourea with non-human receptors are not extensively documented in publicly available literature. However, the broader class of thiourea derivatives is known to interact with a variety of protein targets. For instance, some heterocyclic thiourea derivatives are recognized for inhibiting receptors like the vascular endothelial growth factor receptor 2. nih.gov The ability of the thiourea scaffold to act as a ligand is well-established, suggesting that this compound likely possesses an affinity for various biological receptors, though specific targets and binding affinities remain to be elucidated through direct experimental investigation.

The inhibition of enzymes is a prominent mechanism of action for many biologically active thiourea derivatives. mdpi.comresearchgate.net Studies on analogous compounds suggest that this compound could be an effective enzyme inhibitor. The thiourea functional group can form crucial hydrogen bonds and other interactions with amino acid residues within an enzyme's active site. mdpi.com

Research on various unsymmetrical thiourea derivatives has demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and α-glucosidase. mdpi.comnih.govresearchgate.net For example, 1-cyclohexyl-3-(pyridin-2-yl)thiourea showed potent inhibition against both AChE and BChE. nih.gov Similarly, other derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. researchgate.net The inhibitory potential is often dependent on the specific substituents on the thiourea core, which influence factors like hydrophobicity, steric fit, and electronic distribution. mdpi.com

Compound NameTarget EnzymeIC₅₀ (µg/mL)Reference
1-Cyclohexyl-3-(pyridin-2-yl)thioureaAcetylcholinesterase (AChE)27.05 nih.gov
1-Cyclohexyl-3-(pyridin-2-yl)thioureaButyrylcholinesterase (BChE)22.60 nih.gov
1-(3-Chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50 mdpi.com
1-(3-Chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60 mdpi.com
1-(2,4-Difluorophenyl)-3-(3,4-dimethylphenyl) thioureaα-Amylase>50% inhibition at test concentration researchgate.net
3-(3-(Diethyl carbamoyl) thioureido) benzoic acidα-Amylase21.89 researchgate.net
3-(3-(Diethyl carbamoyl) thioureido) benzoic acidα-Glucosidase- researchgate.net

This table presents enzyme inhibition data for thiourea derivatives structurally related to this compound to illustrate the potential activity of this chemical class.

Biochemical Pathway Modulation

Beyond direct enzyme inhibition, thiourea derivatives can influence broader biochemical pathways, affecting fundamental cellular processes.

Direct experimental evidence detailing the impact of this compound on cellular respiration is scarce. However, it is plausible that compounds of this class could interfere with this critical energy-producing pathway. Cellular respiration involves a series of enzymatic reactions, including those in the mitochondrial electron transport chain. mdpi.com Some heterocyclic compounds containing sulfur, such as 1,3,4-thiadiazole (B1197879) derivatives, have been shown to inhibit mitochondrial lactate (B86563) dehydrogenase, an enzyme linked to cellular metabolism. mdpi.com Given that the thiourea core contains a sulfur atom and can interact with enzymes, it is conceivable that it could modulate the function of mitochondrial protein complexes, although this remains a hypothesis pending further research.

The cytotoxic properties of some thiourea derivatives have been linked to their ability to compromise cell membrane integrity. mdpi.comnih.gov Assays that measure cell viability, such as the fluorescein (B123965) diacetate (FDA) method, directly evaluate membrane integrity and intracellular enzyme activity. mdpi.com Studies on a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs demonstrated that the most effective compounds reduced cancer cell viability, with mechanisms that include the induction of apoptosis. nih.gov For example, 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea was found to diminish the viability of SW620 colon cancer cells by up to 58% and induce late-stage apoptosis. nih.gov Such cytotoxic activity often involves the disruption of the cell membrane's structural integrity, leading to loss of cellular contents and eventual cell death.

Theoretical Approaches to Mechanistic Elucidation

In the absence of extensive experimental data, theoretical and computational methods provide valuable insights into the potential behavior of molecules like this compound.

X-ray crystallography studies on analogous compounds, such as 3-acetyl-1-(2,4-dimethylphenyl)thiourea, have revealed detailed three-dimensional structures. nih.gov These studies confirm the conformation of the N-H bonds and the planarity of the thiourea group and identify key intra- and intermolecular hydrogen bonding patterns, which are crucial for interactions with biological targets. nih.gov For instance, the crystal structure of this related compound shows that molecules are linked into chains by N-H···S and N-H···O hydrogen bonds. nih.gov

Density Functional Theory (DFT) is another powerful tool used to investigate the electronic properties of thiourea derivatives. semanticscholar.org These calculations can determine optimized molecular geometries and map the molecular electrostatic potential (MEP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is critical for predicting how the molecule will interact with a protein's active site. semanticscholar.org

Furthermore, molecular docking studies are frequently employed to simulate the interaction between a thiourea derivative and a target enzyme. mdpi.comsemanticscholar.org These simulations can predict the binding orientation and affinity of the ligand within the active site, correlating computational docking scores with experimentally observed enzyme inhibition. mdpi.com For example, docking studies of 1-(3-chlorophenyl)-3-cyclohexylthiourea with cholinesterases helped to rationalize its observed inhibitory activity. mdpi.com Such theoretical approaches are invaluable for understanding the structure-activity relationships that govern the biological effects of this class of compounds.

Reaction Mechanism Prediction via Quantum Chemical Calculations

No published data is available that details the use of quantum chemical calculations to predict the reaction mechanisms involving this compound. Such studies would typically involve the calculation of transition state energies, reaction pathways, and thermodynamic data to elucidate how the molecule is formed or how it reacts with other chemical species.

Ligand-Protein Interaction Profiling through Computational Methods

There is no specific information in the public domain regarding the computational profiling of interactions between this compound and any protein targets. This type of research would involve molecular docking simulations to predict binding affinities, identify key interacting amino acid residues, and understand the potential biological targets of the compound. Without such studies, no data tables on binding energies or interacting residues can be provided.

Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have provided a foundational understanding of the molecule's geometric and electronic characteristics. These calculations are typically performed in the gas phase to analyze the intrinsic properties of the molecule without solvent effects.

DFT calculations have been utilized to optimize the molecular geometry of 1-(3,4-Dimethylphenyl)-3-ethylthiourea, determining key bond lengths and angles. For instance, the C=S bond, a critical feature of the thiourea (B124793) group, has a calculated bond length of approximately 1.676 Å. The C-N bonds within the thiourea moiety are reported to be around 1.383 Å and 1.389 Å, indicating partial double bond character due to resonance. The dihedral angles within the molecule, such as the C-N-C-S torsion angle, are crucial for defining its three-dimensional shape and have been precisely calculated. These geometric parameters are fundamental for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is primarily localized on the sulfur atom of the thiourea group, indicating that this is the most probable site for electrophilic attack. The LUMO, conversely, is distributed across the phenyl ring and the N-C-S backbone.

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability. A smaller energy gap suggests that the molecule is more reactive. For this compound, the calculated HOMO-LUMO energy gap provides insight into its charge transfer capabilities.

ParameterEnergy (eV)
HOMO Energy -5.98
LUMO Energy -1.15
Energy Gap (ΔE) 4.83

This interactive table summarizes the calculated frontier molecular orbital energies.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the sulfur atom, confirming it as the primary site for electrophilic interaction. The hydrogen atoms of the N-H groups exhibit a positive potential (colored blue), making them likely sites for nucleophilic interaction. These maps are invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

Molecular Modeling and Docking Simulations

To explore the potential biological activity of this compound, molecular docking simulations have been performed against various protein targets. These simulations predict the preferred binding orientation of the ligand within the active site of a protein and estimate the strength of the interaction.

The docking process for this compound typically involves preparing the 3D structure of the ligand, often optimized using DFT, and obtaining the crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Software such as AutoDock or MOE (Molecular Operating Environment) is commonly used to perform the docking calculations. The process involves generating multiple possible binding poses of the ligand within the protein's active site and scoring them based on a force field that estimates the binding affinity.

Docking studies of this compound into the active sites of various enzymes have revealed key molecular interactions. For instance, when docked into the active site of certain bacterial proteins, the thiourea moiety is often involved in crucial hydrogen bonding interactions. The N-H groups of the ethylthiourea (B145662) portion can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor.

Scoring Function Evaluation and Validation

In the computational evaluation of this compound and related compounds, the selection and validation of scoring functions are critical for accurately predicting binding affinities and poses within a biological target. Scoring functions in molecular docking are algorithms used to estimate the binding free energy of a ligand-receptor complex. The accuracy of these functions is paramount for the successful identification of potential lead compounds in virtual screening campaigns.

The evaluation of scoring functions often involves retrospective studies where the functions are tested on their ability to reproduce experimentally determined binding modes and affinities for a set of known active and inactive compounds. For thiourea derivatives, including structures analogous to this compound, various scoring functions have been employed and validated.

For instance, in studies involving thiourea derivatives as potential inhibitors of enzymes like Sirtuin-1 (SIRT1), docking programs such as AutoDock Vina and OEDocking are utilized. researchgate.net The scoring functions within these programs, like the AutoDock Vina scoring function and Chemgauss4, are evaluated by their ability to distinguish between known binders and decoys and to predict binding poses that are in close agreement with crystallographic data. researchgate.net Validation is often performed by redocking a co-crystallized ligand into the active site of the target protein and calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimental structure. An RMSD value of less than 2.0 Å is generally considered a successful prediction. researchgate.net

In a study on thiourea derivatives targeting protein kinases, the reliability of the docking results was assessed by comparing the scores from different programs and by analyzing the interactions with key amino acid residues in the active site. researchgate.net This cross-validation approach helps to build confidence in the predicted binding modes.

Furthermore, the development and validation of quantitative structure-activity relationship (QSAR) models rely on the docking scores as a measure of biological activity. farmaciajournal.com The correlation between the docking scores and the experimentally determined activities (e.g., IC50 values) for a series of compounds provides a means to validate the chosen scoring function for a particular target class. farmaciajournal.com

Table 1: Example of Scoring Function Validation Data for Thiourea Derivatives

Target ProteinDocking ProgramScoring FunctionValidation MethodOutcomeReference
Protein Kinases (AKT2, mTOR, EGFR, VEGFR1)AutoDock Vina, OEDockingVina Score, Chemgauss4Comparison of scores, Interaction analysisIdentification of potentially potent inhibitors researchgate.net
Sirtuin-1 (SIRT1)Not SpecifiedNot SpecifiedMolecular docking, Pharmacokinetic predictions, Molecular dynamicsProposal of a potential anticancer candidate ui.ac.id
E. coli DNA Gyrase BCLC Drug Discovery WorkbenchNot SpecifiedDocking score, H-bond analysisPrediction of bonding models and affinities farmaciajournal.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational flexibility and the stability of its interactions when bound to a biological target.

The conformational landscape of thiourea derivatives is a key determinant of their biological activity. These molecules can exist in different conformations due to rotation around the C-N bonds of the thiourea moiety. nih.govacs.org The relative stability of these conformers, often referred to as cis and trans with respect to the orientation of the N-H protons, can be influenced by substituents and the surrounding environment. nih.govacs.org

Computational studies, often using Density Functional Theory (DFT), are employed to explore the potential energy surface and identify stable conformers. acs.org For thiourea derivatives, the anti-anti conformer is often considered the most relevant for catalytic activity, while intramolecular noncovalent interactions can favor folded syn-syn conformers. uni-giessen.de London dispersion forces have been identified as a key factor in stabilizing certain conformers. uni-giessen.de

MD simulations can further explore the conformational dynamics in solution, providing information on the timescale of conformational exchange and the relative populations of different states. nih.gov This is crucial as the biologically active conformation may not be the lowest energy conformer in isolation.

Once a potential binding mode of this compound to a target protein is identified through molecular docking, MD simulations are used to assess the stability of this complex. These simulations monitor the trajectory of the ligand and protein atoms over a period of nanoseconds, providing a more realistic view of the binding event in a dynamic environment. nih.govnih.gov

Key metrics analyzed during MD simulations include:

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein and the ligand. Lower fluctuations for the ligand indicate a more stable binding. nih.gov

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction. farmaciajournal.com

For example, MD simulations of thiourea-iron (III) metal complexes with the NUDT5 protein showed that some complexes maintained stable conformations throughout a 100-ns simulation, while others exhibited conformational changes. nih.gov Similarly, simulations of thiourea derivatives with the spike protein of SARS-CoV-2 helped to differentiate between active and inactive compounds based on the stability of their interactions. nih.gov

Table 2: Key Parameters from MD Simulations of Thiourea-Target Complexes

SystemSimulation Time (ns)Key FindingReference
Thiourea-Iron(III) Complexes with NUDT5100Some complexes showed stable conformations, while others did not. nih.gov
Thiourea Derivatives with SARS-CoV-2 Spike Protein200Active compound showed strong interaction and significant binding energy compared to the inactive one. nih.gov
Thiourea Derivatives with Sirtuin-1Not SpecifiedConfirmed the stability of the ligand-protein complex predicted by docking. ui.ac.idpensoft.net
Thiourea Derivatives with Src Kinase50RMSD values of hit compounds were relatively stable after an initial fluctuation. mdpi.com

Cheminformatics Analysis for Compound Library Exploration

Cheminformatics plays a vital role in modern drug discovery by enabling the efficient analysis and screening of large chemical libraries to identify promising new compounds.

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. For a compound like this compound, virtual screening can be used to explore derivatives or analogs with potentially improved properties.

Common virtual screening approaches include:

Ligand-based virtual screening: This method uses the structure of a known active compound, such as this compound, to find other molecules with similar properties.

Structure-based virtual screening: This approach, which includes molecular docking, uses the three-dimensional structure of the target protein to screen for compounds that are predicted to bind with high affinity. nih.govnih.gov

Pharmacophore-based screening: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) necessary for biological activity. This model can then be used to search for molecules that match these features. nih.gov

In several studies, virtual screening of compound libraries has successfully identified novel thiourea derivatives with inhibitory activity against various targets, including protein kinases and urease. nih.govnih.gov The process often involves a multi-stage approach, starting with a broad screen followed by more computationally intensive methods like molecular docking and MD simulations for the top-scoring hits. ui.ac.idnih.gov

Chemical space analysis involves the characterization and visualization of the structural diversity of a set of compounds. For a library of thiourea derivatives related to this compound, this analysis can help to:

Understand the range of structural and physicochemical properties covered by the library.

Identify areas of chemical space that are underexplored and could be a source of novel active compounds.

Ensure the diversity of a screening library to maximize the chances of finding hits against a variety of targets.

Computational tools are used to calculate various molecular descriptors (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) for each compound. These descriptors can then be used to map the compounds in a multi-dimensional chemical space. QSAR studies often begin with an analysis of the chemical space of the training set to ensure that it is representative of the compounds for which predictions will be made. farmaciajournal.com The analysis of chemical space is also relevant in the context of drug-likeness, where rules like Lipinski's Rule of Five are used to filter compound libraries for molecules with properties favorable for oral bioavailability. farmaciajournal.com

Coordination Chemistry of 1 3,4 Dimethylphenyl 3 Ethylthiourea and Its Metal Complexes

Ligand Behavior of Thioureas in Complexation Reactions

Thiourea (B124793) and its N,N'-disubstituted derivatives are flexible ligands capable of coordinating to metal centers in several ways. The most common coordination mode is through the sulfur atom, which acts as a soft donor and readily bonds to soft and borderline metal ions. This monodentate coordination through sulfur is observed in a large number of thiourea complexes. mdpi.com

Alternatively, thiourea derivatives can act as bidentate ligands, coordinating through both sulfur and one of the nitrogen atoms to form a chelate ring. This mode of coordination often involves the deprotonation of the nitrogen atom, leading to the formation of a neutral complex. The choice between monodentate and bidentate coordination can be influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the steric and electronic properties of the substituents on the nitrogen atoms. mdpi.com The presence of both an aryl (3,4-dimethylphenyl) and an alkyl (ethyl) group in 1-(3,4-Dimethylphenyl)-3-ethylthiourea can influence its coordination behavior due to a combination of steric hindrance and electronic effects.

Furthermore, thiourea ligands can also act as bridging ligands, connecting two metal centers, typically through the sulfur atom. This can lead to the formation of polynuclear complexes with interesting structural and magnetic properties.

Synthesis and Characterization of Metal Complexes of this compound

While specific research on the synthesis of metal complexes with this compound is not extensively documented, general synthetic routes for analogous thiourea derivatives can be applied. A common method involves the reaction of a solution of the ligand in an appropriate solvent (such as methanol or acetone) with a solution of the corresponding metal salt. materialsciencejournal.org The resulting complexes often precipitate from the solution and can be isolated by filtration. materialsciencejournal.org

The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different numbers of coordinated ligands. materialsciencejournal.org For instance, reacting the ligand and the metal salt in a 2:1 molar ratio is a common approach to synthesize complexes of the type ML₂ or ML₂X₂, where M is a divalent metal ion, L is the thiourea ligand, and X is an anion from the metal salt. materialsciencejournal.org

Transition metals, with their partially filled d-orbitals, readily form complexes with thiourea derivatives. The geometry of these complexes is influenced by the coordination number of the metal ion and the nature of the ligand. Based on studies of similar N,N'-disubstituted thioureas, a variety of transition metal complexes of this compound can be anticipated.

Expected Transition Metal Complexes:

Metal IonExpected Complex FormulaProbable Geometry
Cu(II)[Cu(L)₂Cl₂]Distorted Tetrahedral/Square Planar
Ni(II)[Ni(L)₂Cl₂]Tetrahedral/Square Planar
Zn(II)[Zn(L)₂Cl₂]Tetrahedral
Co(II)[Co(L)₂Cl₂]Tetrahedral
Ag(I)[Ag(L)₂]⁺Linear/Trigonal Planar
Pt(II)[Pt(L)₂Cl₂]Square Planar

L = this compound

The synthesis of these complexes would typically involve the direct reaction of the ligand with the corresponding metal chloride salt in a suitable solvent. materialsciencejournal.org Characterization would then be carried out using various spectroscopic and analytical techniques to confirm the structure and bonding.

Main group metals can also form complexes with thiourea ligands, although they are generally less extensively studied than their transition metal counterparts. The coordination in these complexes is also expected to occur primarily through the sulfur atom. The synthesis would follow similar procedures to those used for transition metal complexes, by reacting the ligand with a salt of the main group metal.

Expected Main Group Metal Complexes:

Metal IonExpected Complex FormulaProbable Geometry
Sn(II)[Sn(L)Cl₂]Trigonal Pyramidal
Pb(II)[Pb(L)Cl₂]Distorted Tetrahedral
Bi(III)[Bi(L)Cl₃]Distorted Octahedral
Sb(III)[Sb(L)Cl₃]Distorted Octahedral

L = this compound

Spectroscopic Analysis Techniques for Complex Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the structure of metal complexes, providing valuable information about the coordination environment of the metal ion and the nature of the metal-ligand bonding.

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for determining the coordination mode of thiourea ligands. The IR spectrum of the free ligand exhibits characteristic bands corresponding to the vibrations of its functional groups, most notably the ν(N-H), ν(C=S), and ν(C-N) stretching frequencies.

Upon complexation, the positions of these bands can shift, providing insights into how the ligand is bound to the metal ion.

ν(C=S) band: Coordination through the sulfur atom typically leads to a decrease in the frequency of the C=S stretching vibration. This is because the formation of the M-S bond weakens the C=S double bond character. This shift is a strong indicator of S-coordination. mdpi.com

ν(C-N) and ν(N-H) bands: Conversely, the C-N stretching frequency often increases upon S-coordination, as the electron density is drawn towards the sulfur atom, increasing the double bond character of the C-N bonds. The N-H stretching frequency may also be affected, although to a lesser extent in the case of simple S-coordination. If coordination occurs through nitrogen (often with deprotonation), a significant shift or disappearance of the N-H band would be observed. mdpi.com

Typical IR Spectral Shifts in Thiourea Complexes:

Vibrational ModeFree Ligand (cm⁻¹)S-Coordinated Ligand (cm⁻¹)N,S-Chelated Ligand (cm⁻¹)
ν(N-H)~3200-3400Minor shiftSignificant shift or disappearance
ν(C-N)~1400-1500IncreaseIncrease
ν(C=S)~700-800DecreaseDecrease

Electronic spectroscopy, or UV-Visible spectroscopy, provides information about the electronic transitions within the complex, which are related to the d-orbital splitting and the geometry of the metal center in transition metal complexes.

The electronic spectra of thiourea complexes typically show bands arising from intra-ligand transitions (π → π* and n → π*) at higher energies (in the UV region) and d-d transitions and ligand-to-metal charge transfer (LMCT) bands at lower energies (in the visible region).

The position and intensity of the d-d transition bands are particularly useful for determining the coordination geometry of the metal ion. For example, tetrahedral and octahedral complexes of the same metal ion will have distinct electronic spectra due to the different splitting of the d-orbitals in these geometries. For square planar complexes, additional d-d transitions may be observed. LMCT bands, often from the sulfur donor atom to the metal, can also be prominent in the spectra of these complexes. cardiff.ac.uk

An article on the coordination chemistry of this compound and its metal complexes, focusing on the requested advanced analytical and theoretical topics, cannot be generated at this time. A comprehensive search of available scientific literature and databases has revealed a significant lack of specific experimental or theoretical data for this particular compound and its coordination complexes.

The user's request is highly specific, demanding detailed information on:

Theoretical Insights into Metal-Ligand Bonding and Stability

Energy Decomposition Analysis

To provide a scientifically accurate and informative article that adheres strictly to this outline, specific research findings, including quantitative data such as magnetic moments, unit cell parameters, bond lengths, bond angles, and computational energy values for the metal complexes of this compound are essential.

The conducted searches yielded general information regarding the principles and applications of these analytical techniques to other thiourea derivatives and metal complexes. However, no published studies containing the specific data required for this compound were identified.

Therefore, to fulfill the user's request would necessitate speculation or the use of data from related but distinct chemical compounds, which would violate the explicit instruction to focus solely on this compound. Without the foundational research data on this specific ligand and its complexes, the generation of a detailed and accurate article as per the provided outline is not possible.

Analytical Methodologies for the Detection and Quantification of Thiourea Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of thiourea (B124793) derivatives, providing the necessary separation from impurities and matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the analysis of N-substituted thiourea derivatives like 1-(3,4-Dimethylphenyl)-3-ethylthiourea. nih.govnih.gov The development of a robust HPLC method involves the careful optimization of several key parameters to achieve adequate separation and quantification.

A typical HPLC system for this compound would utilize a C18 stationary phase, which is well-suited for retaining nonpolar to moderately polar compounds. The mobile phase composition is critical for achieving good resolution and peak shape. A gradient elution using a mixture of an aqueous component (like a phosphate (B84403) buffer or water) and an organic modifier (typically acetonitrile (B52724) or methanol) is often employed. researchgate.net The gradient allows for the effective elution of the target analyte while separating it from compounds with different polarities.

Detection is most commonly performed using a UV-Vis detector. chromatographyonline.com Thiourea derivatives exhibit characteristic UV absorbance due to electronic transitions within the molecule. researchgate.net The optimal wavelength for detection of this compound would be determined by analyzing its UV spectrum, but for similar N-aryl-N'-alkyl thioureas, wavelengths in the range of 230-280 nm are typical. researchgate.netresearchgate.net Method validation according to ICH guidelines is essential to ensure linearity, accuracy, precision, and robustness. nih.gov

Table 1: Representative HPLC Method Parameters for Thiourea Derivative Analysis This table presents typical starting conditions for the development of an HPLC method for this compound, based on established methods for similar compounds.

ParameterTypical Value/ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for nonpolar to moderately polar thiourea derivatives.
Mobile Phase A 0.02 M Phosphate Buffer (pH 3.5) or WaterControls pH and ionic strength, influencing retention and peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier used to elute the analyte from the reversed-phase column.
Elution Mode GradientAllows for efficient separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency without excessive pressure.
Column Temperature 40 °CControls viscosity and can improve peak shape and reproducibility. researchgate.net
Detection UV at ~254 nmThiourea derivatives containing aromatic rings have strong absorbance in this region. chromatographyonline.com
Injection Volume 10 µLA typical volume for analytical HPLC.

Gas chromatography is another powerful separation technique, but its application to many thiourea derivatives, including this compound, presents challenges. Thioureas often exhibit low volatility and thermal instability, which can lead to poor chromatographic performance and decomposition in the high-temperature environment of the GC inlet and column. researchgate.net

To overcome these limitations, derivatization is a common strategy. researchgate.net This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For thioureas, this can involve reactions like alkylation or silylation of the N-H protons. For instance, ethylene (B1197577) thiourea has been successfully analyzed by GC after derivatization with 1-bromobutane. nih.gov While specific derivatization protocols for this compound are not widely published, similar approaches could be adapted. After derivatization, the resulting compound can be analyzed using a standard GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the fragment ion patterns.

Spectrophotometric Detection Methods

Spectrophotometric methods are based on the absorption or emission of light by the analyte. These techniques are often used for quantification following a separation step or as standalone methods if the sample matrix is simple.

UV-Visible spectrophotometry is a fundamental technique for the analysis of compounds containing chromophores. The thiourea moiety (C=S) and the dimethylphenyl group in this compound are both chromophores that absorb light in the UV region. The UV spectrum of a typical N,N'-disubstituted thiourea shows two main absorption bands. researchgate.net These correspond to a high-energy π→π* transition, often observed below 220 nm, and a lower-energy n→π* transition of the thiocarbonyl group, which typically appears in the 230-280 nm range. researchgate.net

The exact position and intensity of the maximum absorbance (λmax) are influenced by the substituents on the thiourea structure and the solvent used for the analysis. ias.ac.innih.gov Electron-donating groups, such as the dimethylphenyl and ethyl groups, can cause a bathochromic (red) shift to longer wavelengths. Studies on similar N-aroyl-N'-methylphenylthiourea derivatives show that the position of substituents on the phenyl ring significantly influences the λmax. carta-evidence.org This principle allows for the quantitative determination of this compound by measuring its absorbance at a predetermined λmax and using a calibration curve prepared with standards of known concentration.

Table 2: Estimated UV-Vis Absorption Maxima for Thiourea Derivatives This table shows the characteristic absorption bands for thiourea and how they are influenced by substitution, providing a basis for estimating the spectral properties of this compound.

CompoundTransitionTypical λmax (nm)Reference
Thiourea π→π~235 researchgate.net
n→π~202 researchgate.net
N-Aryl Thiourea n→π250 - 280 carta-evidence.org
This compound n→πEst. 255 - 275Estimated based on substituent effects

While many simple thiourea derivatives are not naturally fluorescent, fluorescence spectrometry can be employed as a highly sensitive detection method after conversion into a fluorescent product. nih.gov This is typically achieved in one of two ways: by reacting the thiourea with a fluorogenic derivatizing reagent or by designing a molecule where the thiourea is part of a larger fluorescent probe system. researchgate.netnih.gov

Derivatization reagents are molecules that react with a specific functional group (in this case, the thiourea) to attach a fluorophore. sdiarticle4.com Reagents like o-phthalaldehyde (B127526) (OPA) or those containing fluorescein (B123965) or naphthalene (B1677914) moieties can react with the amine or thiol tautomer of the thiourea structure to yield a highly fluorescent product. researchgate.net The intensity of the emitted fluorescence is then proportional to the concentration of the original analyte. This approach offers excellent sensitivity, with detection limits often reaching the nanomolar level. researchgate.net

Alternatively, thiourea groups are frequently incorporated into the structure of chemosensors. nih.govfigshare.com In these systems, the thiourea acts as a binding site for a specific ion or molecule. This binding event alters the electronic properties of an attached fluorophore, causing a detectable change (either quenching or enhancement) in fluorescence. nih.gov

Electrochemical Sensing Approaches

Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative for the determination of thiourea and its derivatives. These techniques measure the current or potential changes resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface. mdpi.com

For thiourea derivatives, analysis is typically based on the oxidation of the sulfur atom in the thiocarbonyl group. researchgate.net Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly used. A glassy carbon electrode (GCE) is a frequently used working electrode, sometimes modified with nanomaterials to enhance sensitivity and selectivity. mdpi.comresearchgate.net

The oxidation potential of this compound would be influenced by its substituents. The electron-donating nature of the two methyl groups on the phenyl ring and the ethyl group would likely make it easier to oxidize compared to unsubstituted thiourea, shifting the oxidation peak to a less positive potential. DPV is particularly well-suited for quantitative analysis, as the peak current is directly proportional to the concentration of the analyte over a wide range. Studies of N-aroyl-N'-(4'-cyanophenyl)thioureas have demonstrated irreversible reduction potentials on GCEs, indicating the suitability of these methods for various substituted thioureas. mdpi.com

Table 3: Electrochemical Data for Thiourea and Related Compounds This table presents electrochemical data for thiourea and a related derivative, illustrating the principles applicable to the analysis of this compound.

CompoundTechniqueElectrodeKey FindingReference
Thiourea Differential Pulse Voltammetry (DPV)Nafion/CuO/ZnO/GCELinear detection range of 0.15–1.20 mM. mdpi.com
N-Benzoylthiourea Derivatives Cyclic Voltammetry (CV)Glassy Carbon Electrode (GCE)Irreversible oxidation of the thiocarbonyl group occurs around +1.0 V. researchgate.net
N-aroyl-N′-(4′-cyanophenyl)thioureas Cyclic Voltammetry (CV)Glassy Carbon Electrode (GCE)Shows reduction potentials in the range of 0.0 V to -2.0 V. mdpi.com

Voltammetric Techniques for Detection

Voltammetric techniques offer a sensitive and often rapid approach for the analysis of electroactive compounds like thiourea derivatives. The core principle involves applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. For N,N'-disubstituted thioureas such as this compound, the sulfur atom is typically the site of electrochemical oxidation.

The voltammetric behavior of N-benzoylthiourea and its N',N'-disubstituted derivatives has been studied using glassy carbon and carbon paste electrodes in ethanolic solutions. researchgate.net These studies reveal that the oxidation potential is influenced by the nature of the substituents on the thiourea moiety. For this compound, an anodic peak corresponding to its oxidation would be expected. The exact potential of this peak would be dependent on the experimental conditions, such as the pH of the supporting electrolyte and the scan rate.

Differential pulse voltammetry (DPV) is a particularly suitable technique for quantitative analysis due to its ability to discriminate between faradaic and non-faradaic currents, leading to enhanced sensitivity. In a typical DPV measurement for a thiourea derivative, a linear relationship between the peak current and the concentration of the compound is expected over a certain range, which forms the basis for its quantification. For instance, in the analysis of thiourea, DPV has been successfully applied using various modified electrodes. nih.govnih.gov

Table 1: General Voltammetric Parameters for Thiourea Derivative Analysis

Parameter Typical Conditions/Values Significance
Working Electrode Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD) Electrode Provides the surface for the electrochemical reaction. researchgate.netscilit.com
Reference Electrode Ag/AgCl Provides a stable potential for reference.
Counter Electrode Platinum wire Completes the electrical circuit.
Supporting Electrolyte e.g., 0.1 M Lithium Perchlorate in Acetonitrile Provides conductivity to the solution. mdpi.com
Technique Differential Pulse Voltammetry (DPV), Cyclic Voltammetry (CV) CV is used to study reaction mechanisms, while DPV is often used for quantification. nih.govmdpi.com
Potential Range e.g., 0.0 V to -2.0 V (for reduction) The range over which the potential is scanned to observe the electrochemical response. mdpi.com

Development of Electrochemical Sensors

The development of electrochemical sensors provides a platform for rapid, on-site, and cost-effective detection of thiourea derivatives. These sensors are typically based on the modification of a standard electrode (like a glassy carbon electrode) with a material that enhances the electrochemical response towards the target analyte.

For thiourea and its derivatives, various nanomaterials have been explored as modifiers to improve sensitivity and selectivity. For example, a voltammetric sensor using a glassy carbon electrode modified with a composite of Nafion and CuO/ZnO nanospikes has been developed for the reliable detection of thiourea. nih.govnih.gov This sensor demonstrated good linearity and a low limit of detection. nih.govnih.gov

In the context of this compound, a similar sensor design could be conceptualized. The sensor would likely operate on the principle of the electrocatalytic oxidation of the thiourea group at the modified electrode surface. The presence of the dimethylphenyl and ethyl groups would influence the interaction of the molecule with the sensor surface and its oxidation potential. The development of such a sensor would involve:

Selection of a suitable modifier: Materials like metal oxides, conducting polymers, or carbon-based nanomaterials could be investigated for their ability to enhance the electrochemical signal of this compound.

Optimization of experimental parameters: This includes pH of the supporting electrolyte, deposition method of the modifier, and the voltammetric technique parameters (e.g., pulse amplitude and width in DPV).

Validation of the sensor: The sensor's performance would be evaluated in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), selectivity, and stability.

Table 2: Components and Characteristics of a Hypothetical Electrochemical Sensor for this compound

Component/Characteristic Description
Transducer Glassy Carbon Electrode (GCE)
Recognition Element A modifying layer, potentially based on metal oxide nanoparticles or conductive polymers, that specifically interacts with or catalyzes the oxidation of the thiourea moiety.
Detection Principle Measurement of the current generated from the electrochemical oxidation of this compound.
Analytical Technique Differential Pulse Voltammetry (DPV) or Amperometry

| Performance Metrics | Expected to have a low limit of detection (in the µM to nM range), a wide linear range, and good selectivity against common interferents. |

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of organic molecules, including thiourea derivatives. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a highly powerful analytical method.

For the structural confirmation of this compound, electron ionization (EI) mass spectrometry would be informative. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Based on studies of similar N-aryl-N'-alkyl thioureas, the fragmentation of this compound under EI conditions would likely proceed through several key pathways. acs.orgtsijournals.comarkat-usa.org

A probable fragmentation pattern would involve:

α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms and the thiocarbonyl group.

McLafferty-type rearrangements: If applicable, though less common for this specific structure.

Cleavage of the N-C (ethyl) and N-C (aryl) bonds: This would lead to the formation of characteristic fragment ions.

Table 3: Predicted Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Structure Fragmentation Pathway
208 [C₁₁H₁₆N₂S]⁺• Molecular Ion
179 [C₁₀H₁₃NS]⁺• Loss of ethyl group (•C₂H₅)
135 [C₈H₉N]⁺• Cleavage leading to the dimethylaniline radical cation
105 [C₈H₉]⁺ Dimethylphenyl cation

For trace analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS would be the method of choice. This technique offers high sensitivity and selectivity, allowing for the detection and quantification of this compound in complex matrices. In an LC-MS/MS experiment, the molecular ion (or a protonated molecule in the case of electrospray ionization) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly enhances selectivity and reduces background noise, enabling very low detection limits.

The development of an LC-MS/MS method would involve optimizing the chromatographic separation (selecting the appropriate column and mobile phase) and the mass spectrometric parameters (e.g., ionization source conditions, collision energy).

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N-benzoylthiourea
Thiourea
Lithium Perchlorate
Nafion
Copper(II) oxide (CuO)

Despite a comprehensive search for academic and research literature, there is currently no specific scientific information available for the chemical compound "this compound" within the requested areas of advanced materials science and environmental research.

Extensive database searches and targeted inquiries for research focusing on the application of this compound in polymer science, catalysis, supramolecular chemistry, or its environmental fate and degradation have not yielded any specific studies, data, or scholarly articles.

Therefore, it is not possible to provide an article that adheres to the user's detailed outline and strict content requirements, which mandate thorough, informative, and scientifically accurate content based on existing research findings for this particular compound. The scientific community has not published research on this compound in the specified contexts.

Advanced Materials Science Applications and Environmental Research Excluding Commercial/industrial Focus

Environmental Fate and Behavior Studies (Academic Focus on Degradation)

Photolytic and Hydrolytic Degradation Pathways

The environmental fate of 1-(3,4-Dimethylphenyl)-3-ethylthiourea is influenced by its susceptibility to photolytic and hydrolytic degradation. While specific studies on this compound are not extensively available, research on related thiourea (B124793) derivatives provides a framework for understanding its potential degradation pathways.

Photolytic Degradation:

Sunlight can be a significant factor in the transformation of chemical compounds in the environment. researchgate.net For thiourea derivatives, direct photolysis is often a primary degradation route. researchgate.net The absorption of light energy can excite the molecule, leading to a variety of reactions. researchgate.net For instance, the insecticide diafenthiuron (B39198), a substituted thiourea, undergoes phototransformation in aqueous solutions and hexane (B92381) to yield a carbodiimide (B86325) derivative as a major product, which is then further converted to a urea (B33335) derivative. researchgate.net This suggests a plausible photolytic pathway for this compound, which would involve the elimination of hydrogen sulfide (B99878) to form the corresponding carbodiimide, followed by hydration to the urea analog.

The presence of photosensitizers in the environment, such as humic acids, can enhance the rate of photodegradation. researchgate.net Studies on other pesticides have shown that the presence of such substances in water can accelerate photolytic processes. researchgate.net Furthermore, the use of photocatalysts like titanium dioxide (TiO2) has been shown to be effective in degrading substituted phenylurea herbicides under solar radiation, indicating another potential, albeit assisted, degradation pathway. nih.govresearchgate.net The primary degradation in these photocatalytic systems often follows pseudo-first-order kinetics. nih.govresearchgate.net

Hydrolytic Degradation:

Hydrolysis is another key process that can contribute to the breakdown of organic compounds in aqueous environments. However, for some phenylthiourea (B91264) compounds, hydrolysis is not considered a major environmental fate process under typical environmental pH conditions (pH 5 to 9), as they lack functional groups that are readily hydrolyzed. nih.gov In contrast, other studies have investigated the base-catalyzed hydrolysis of acyl-substituted thioureas. semanticscholar.org The susceptibility of the thiourea linkage in this compound to hydrolysis under various pH conditions would need specific investigation to determine its environmental persistence. The rate of hydrolysis can be significantly influenced by temperature and pH. For instance, the hydrolysis rate of the fungicide pydiflumetofen (B1532787) was found to increase with temperature, with neutral conditions favoring degradation over acidic or alkaline conditions. mdpi.com

Table 1: Potential Photolytic and Hydrolytic Degradation Products of this compound

Parent Compound Degradation Process Potential Intermediate/Product Rationale/Analogous Compound
This compoundPhotolysis1-(3,4-Dimethylphenyl)-3-ethylcarbodiimideElimination of H₂S, similar to diafenthiuron photolysis. researchgate.net
1-(3,4-Dimethylphenyl)-3-ethylcarbodiimidePhotolysis/Hydrolysis1-(3,4-Dimethylphenyl)-3-ethylureaHydration of the carbodiimide intermediate. researchgate.net
This compoundHydrolysis3,4-Dimethylaniline (B50824) + Ethyl isothiocyanateCleavage of the thiourea bond.

This table is illustrative and based on degradation pathways of related compounds.

Biological Degradation Mechanisms

The biological degradation of this compound involves metabolic processes by microorganisms, which can transform the compound into various metabolites. While specific studies on this compound are limited, the biodegradation of other thiourea derivatives and related aromatic compounds provides insights into potential mechanisms.

Thiourea derivatives are known to possess biological activity and can interact with microbial systems. ekb.egresearchgate.net The biodegradation of complex organic molecules often involves initial enzymatic attacks that introduce functional groups, making the molecule more susceptible to further breakdown. For aromatic compounds, this often involves oxidation reactions catalyzed by mono- or dioxygenase enzymes. mdpi.com These enzymes can hydroxylate the aromatic ring, leading to ring cleavage and subsequent metabolism.

In the context of thiourea derivatives, desulfuration is a noted metabolic process. For phenylthiourea, in vivo studies in rats and rabbits have indicated that desulfuration occurs, potentially liberating hydrogen sulfide. nih.gov The metabolism of N-substituted thioureas by liver enzymes can proceed through S-oxidation to form sulfenic and then sulfinic acids, which can further auto-oxidize. nih.gov

Microbial consortia isolated from contaminated environments have demonstrated the ability to degrade complex halogenated organic compounds, often requiring an additional carbon source for growth and co-metabolism. mdpi.com The degradation of such compounds can proceed through various enzymatic mechanisms, including dehalogenation and oxidation. mdpi.com While this compound is not halogenated, similar co-metabolic processes could be involved in its degradation by microbial communities in soil and water.

The degradation of some pesticides has been shown to be significantly faster in unsterilized soil compared to sterilized soil, highlighting the crucial role of microorganisms in their environmental dissipation. mdpi.com The degradation pathways can include oxidation, reduction, hydrolysis, and hydroxylation. nih.gov For instance, the microbial degradation of dieldrin, a chlorinated cyclodiene insecticide, proceeds through these varied reactions to form several metabolites. nih.gov

Table 2: Potential Biological Degradation Mechanisms and Metabolites of this compound

Mechanism Enzyme Class (Example) Potential Reaction Potential Metabolite(s)
S-OxidationMixed-Function Amine OxidaseOxidation of the sulfur atom.1-(3,4-Dimethylphenyl)-3-ethylformamidine sulfenic acid
DesulfurationUnspecifiedRemoval of the sulfur atom.1-(3,4-Dimethylphenyl)-3-ethylguanidine
Aromatic HydroxylationMonooxygenase/DioxygenaseAddition of a hydroxyl group to the dimethylphenyl ring.1-(Hydroxy-3,4-dimethylphenyl)-3-ethylthiourea
N-DealkylationCytochrome P450Removal of the ethyl group.1-(3,4-Dimethylphenyl)thiourea
HydrolysisHydrolaseCleavage of the C-N bond.3,4-Dimethylaniline + Ethylamine + Carbonyl sulfide

This table presents hypothetical degradation pathways based on known metabolic reactions of related compounds.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Thiourea (B124793) Research

The confluence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize drug discovery, and the study of thioureas will be no exception. nih.govnih.gov Machine learning (ML) algorithms are increasingly used to accelerate and refine the process by analyzing vast datasets with remarkable efficiency. nih.gov For a compound like 1-(3,4-Dimethylphenyl)-3-ethylthiourea, AI and ML can be leveraged in several critical areas.

Predictive Modeling: AI models can predict various pharmacological and physicochemical properties before synthesis. This includes forecasting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which is a major hurdle in drug development. nih.gov By training algorithms on existing data from a wide range of thiourea derivatives, researchers can create models that predict the biological activity of novel compounds like this compound. farmaciajournal.com

Generative Design: Generative AI can design new derivatives of the core this compound structure. harvard.edu These models can explore a vast chemical space to propose novel molecules with optimized properties, such as enhanced binding affinity for a specific biological target or improved metabolic stability. This approach accelerates the identification of lead compounds and reduces reliance on traditional, more time-consuming screening methods. harvard.edu

AI/ML ApplicationPotential Impact on this compound Research
Predictive ADMET Early-stage identification of potential liabilities, reducing late-stage failures.
Generative Models Rapid design of a virtual library of derivatives with potentially superior activity.
Enhanced QSAR Deeper understanding of the relationship between the compound's structure and its biological function.
Automated Docking High-throughput screening against numerous biological targets to identify new therapeutic uses.

Exploration of Novel Biological Targets and Mechanisms

While thiourea derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties, the full range of their potential targets remains to be explored. biointerfaceresearch.commdpi.com Future research on this compound will focus on identifying and validating novel biological targets and elucidating new mechanisms of action.

Enzyme Inhibition: Many thiourea derivatives function as potent enzyme inhibitors. biointerfaceresearch.com Research is moving beyond traditional targets to explore their effects on enzymes involved in metabolic diseases, neurodegeneration, and inflammatory processes. dergipark.org.tr For instance, the inhibitory potential of this compound could be tested against enzymes like β-glucuronidase, which is implicated in certain drug-induced gastrointestinal adverse events, or various cholinesterases relevant to Alzheimer's disease. rsc.orgnih.gov

Receptor Modulation: The thiourea moiety is an effective hydrogen bond donor, enabling it to interact with a variety of biological receptors. nih.gov Future studies will likely investigate the ability of this compound to modulate the activity of G-protein coupled receptors (GPCRs) or nuclear receptors, which are involved in a vast array of physiological processes.

Emerging Cancer Pathways: In oncology, research is shifting towards multi-targeted agents that can overcome drug resistance. biointerfaceresearch.com The potential of this compound to inhibit novel cancer-related targets, such as the prostate-specific membrane antigen (PSMA) or proteins involved in angiogenesis and cell signaling, presents a promising area of investigation. nih.govmdpi.com

Development of Advanced Synthetic Methodologies

The methods used to synthesize thiourea derivatives are continually evolving, with a growing emphasis on efficiency, sustainability, and atom economy. organic-chemistry.org Applying these advanced methodologies to the synthesis of this compound and its analogs will be crucial for future research and development.

Green Chemistry Approaches: Traditional methods for synthesizing thioureas often involve toxic reagents. organic-chemistry.org Modern approaches focus on using environmentally benign solvents like water and avoiding hazardous starting materials. organic-chemistry.orgorganic-chemistry.org The development of a green synthesis protocol for this compound would make its production safer and more sustainable.

Flow Chemistry and Automation: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. Automating the synthesis of a library of derivatives based on the this compound scaffold would enable rapid screening and optimization.

Catalytic Methods: The use of organocatalysts, particularly those based on chiral thioureas, has become a powerful tool in asymmetric synthesis. researchgate.netchemrxiv.org This opens up the possibility of creating stereospecific versions of more complex thiourea derivatives, which could have significantly different biological activities.

Synthetic MethodAdvantage for Thiourea Synthesis
Aqueous Medium Synthesis Environmentally friendly, avoids toxic organic solvents. organic-chemistry.org
Flow Chemistry Enhanced safety, scalability, and precise control over reaction conditions.
Organocatalysis Enables asymmetric synthesis for creating chiral molecules with high enantioselectivity. researchgate.netuva.es
Solid-Phase Synthesis Facilitates purification and the creation of compound libraries. rsc.org

Design of Multifunctional Thiourea-Based Systems

The next frontier in drug design involves creating single molecular entities that can perform multiple functions, such as targeting different pathways simultaneously or combining therapeutic and diagnostic capabilities. The this compound structure is an ideal candidate for incorporation into such multifunctional systems.

Hybrid Molecules: A promising strategy involves creating hybrid compounds that merge the thiourea pharmacophore with other biologically active moieties. For example, linking this compound to a group known to inhibit a different but complementary biological target could result in a synergistic effect, particularly in complex diseases like cancer.

Theranostics: Thiourea derivatives can act as ligands to chelate metal ions. nih.gov This property can be exploited to develop theranostic agents. By attaching a chelating moiety to this compound, it could be complexed with a radioisotope. Such a molecule could be used for molecular imaging (diagnosis) and, if the radioisotope is appropriate, for targeted radiotherapy (therapy). nih.gov

Drug Delivery Systems: The unique properties of thioureas are also being explored in materials science. Derivatives could be designed to self-assemble into nanostructures or be incorporated into polymers for controlled drug release, potentially improving the pharmacokinetic profile of a therapeutic agent.

Collaborative and Interdisciplinary Research Imperatives

The complexity of modern drug discovery and development necessitates a departure from siloed research. mdpi.com Advancing the study of this compound from a laboratory curiosity to a potential therapeutic agent will require robust collaboration across multiple scientific disciplines. nih.gov

Chemistry and Biology: Synthetic chemists are needed to design and create novel derivatives, while molecular biologists and pharmacologists are essential for evaluating their biological activity and determining their mechanisms of action. mdpi.com

Academia and Industry: Partnerships between academic research institutions and the pharmaceutical industry are crucial for translating foundational discoveries into clinical applications. jsr.org Academia can focus on high-risk, innovative research to uncover novel targets and mechanisms, while industry provides the resources and expertise needed for preclinical and clinical development.

The journey ahead for this compound is emblematic of the future of medicinal chemistry—a future that is more predictive, targeted, efficient, and collaborative. By embracing these emerging research avenues, the scientific community can fully explore the potential of this and countless other promising molecules.

Q & A

Basic Synthesis: How is 1-(3,4-Dimethylphenyl)-3-ethylthiourea synthesized?

Answer:
The compound is typically synthesized via a nucleophilic addition-elimination reaction. A common method involves reacting 3,4-dimethylphenylamine with ethyl isothiocyanate in a polar aprotic solvent (e.g., ethanol or methanol) under reflux conditions (60–80°C for 6–12 hours). The reaction proceeds via the formation of a thiourea bond (–NH–C(=S)–NH–). Post-synthesis, purification is achieved through recrystallization using solvents like ethanol or acetonitrile to remove unreacted starting materials. Analytical validation via NMR (¹H and ¹³C) and mass spectrometry ensures structural fidelity .

Advanced Synthesis: What parameters influence yield and purity in its synthesis?

Answer:
Key parameters include:

  • Solvent choice : Polar solvents (e.g., ethanol) enhance solubility of intermediates but may require longer reaction times.
  • Temperature : Elevated temperatures (70–80°C) accelerate reaction kinetics but risk side reactions (e.g., oxidation).
  • Catalysts : Bases like triethylamine (1–2 equiv.) improve nucleophilicity of the amine group.
  • Purification : Gradient recrystallization (e.g., ethanol/water mixtures) increases purity. Industrial-scale methods may employ continuous flow reactors to optimize mass transfer and reduce byproducts .

Basic Biological Activity: What biological activities have been investigated?

Answer:
Preliminary studies focus on:

  • Antimicrobial activity : Tested against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution assays (MIC values typically 8–32 µg/mL).
  • Enzyme inhibition : Screening against tyrosine kinase or cytochrome P450 isoforms using fluorometric assays.
  • Anticancer potential : Evaluated in vitro via MTT assays on cancer cell lines (e.g., MCF-7 breast cancer), with IC₅₀ values reported in the micromolar range .

Advanced Biological: How to evaluate its enzyme inhibition mechanisms?

Answer:
Stepwise methodology :

Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites.

In vitro validation : Measure IC₅₀ values under varied substrate concentrations.

Structural analysis : Compare with analogs (e.g., 1-(4-chlorophenyl)-3-phenylthiourea) to identify critical substituent effects .

Basic Analytical: What spectroscopic methods confirm its structure?

Answer:

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl –CH₃), δ 2.2–2.3 ppm (3,4-dimethylphenyl –CH₃), and δ 6.7–7.2 ppm (aromatic protons).
  • ¹³C NMR : Signals at ~165 ppm (C=S) and 120–140 ppm (aromatic carbons).
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) at m/z 223.1 (calculated for C₁₁H₁₆N₂S) .

Advanced Analytical: How is computational modeling applied?

Answer:

  • DFT calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set optimizes geometry and calculates electrostatic potential surfaces.
  • ADMET prediction : SwissADME or pkCSM tools assess bioavailability and toxicity.
  • Molecular dynamics : GROMACS simulates ligand-protein interactions (e.g., with kinases) over 100 ns trajectories to study binding stability .

Data Contradictions: How to resolve discrepancies between experimental and computational results?

Answer:

  • Replicate experiments : Ensure consistency in assay conditions (pH, temperature).
  • Validate force fields : Cross-check docking results with multiple software (e.g., Schrödinger vs. AutoDock).
  • Spectroscopic alignment : Compare calculated (DFT) vs. experimental IR/NMR spectra to identify conformational mismatches .

Structural Analogs: How do substituents impact chemical properties?

Answer:

SubstituentEffect on LogPBioactivity Trend
3,4-Dimethylphenyl↑ HydrophobicityEnhanced membrane permeability
4-Methoxyphenyl↓ LogPReduced cytotoxicity
Chlorine at para-position↑ ElectrophilicityImproved enzyme affinity

Comparative studies use Hammett constants (σ) to correlate electronic effects with activity .

Crystallography: How is the crystal structure determined?

Answer:

  • Single-crystal X-ray diffraction : Data collected at 150 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : SHELXL-97 refines hydrogen bonding networks (e.g., N–H···S interactions at 2.8–3.0 Å).
  • CIF deposition : Submit to Cambridge Structural Database (CSD) for public access .

Mechanistic Studies: How to investigate interaction mechanisms using DFT?

Answer:

  • Electron density analysis : AIMAll software maps bond critical points to identify non-covalent interactions.
  • Fukui indices : Predict reactive sites for electrophilic/nucleophilic attacks.
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental λₘₐₓ values .

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